Z-D-Thr-OH
Overview
Description
Z-D-Thr-OH: , also known as Z-D-threonine, is a derivative of the amino acid threonine. It is characterized by the presence of a benzyloxycarbonyl (Z) protecting group attached to the amino group of the threonine molecule. This compound is commonly used in peptide synthesis and as an intermediate in various biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-D-threonine typically involves the protection of the amino group of threonine with a benzyloxycarbonyl (Z) group. This can be achieved through the reaction of threonine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: In industrial settings, the production of Z-D-threonine may involve large-scale liquid-phase peptide synthesis techniques. These methods are scalable and can produce the compound with high yields and purity. The use of automated peptide synthesizers and optimized reaction conditions ensures efficient production .
Chemical Reactions Analysis
Types of Reactions: Z-D-threonine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the threonine moiety can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the Z-protecting group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted threonine derivatives.
Scientific Research Applications
Chemistry: Z-D-threonine is widely used in peptide synthesis as a protected amino acid. It serves as a building block for the synthesis of complex peptides and proteins. The Z-protecting group prevents unwanted side reactions during peptide bond formation .
Biology: In biological research, Z-D-threonine is used to study protein structure and function. It is incorporated into peptides to investigate the role of threonine residues in protein folding and stability .
Medicine: Z-D-threonine derivatives are explored for their potential therapeutic applications. They are used in the development of peptide-based drugs and as intermediates in the synthesis of bioactive compounds .
Industry: In the pharmaceutical industry, Z-D-threonine is used in the production of peptide drugs and as a reagent in various chemical processes. It is also employed in the synthesis of specialty chemicals and fine chemicals .
Mechanism of Action
The mechanism of action of Z-D-threonine involves its incorporation into peptides and proteins. The Z-protecting group stabilizes the amino group, allowing for selective reactions at other functional groups. This enables the synthesis of complex peptides with high precision. The molecular targets and pathways involved depend on the specific peptide or protein being synthesized .
Comparison with Similar Compounds
Z-D-serine: Another protected amino acid used in peptide synthesis.
Z-D-alanine: A derivative of alanine with a Z-protecting group.
Z-D-valine: A valine derivative used in similar applications
Uniqueness: Z-D-threonine is unique due to the presence of both a hydroxyl group and a Z-protecting group. This combination allows for selective reactions and the synthesis of peptides with specific structural features. The hydroxyl group in threonine provides additional sites for chemical modification, making Z-D-threonine a versatile building block in peptide synthesis .
Properties
IUPAC Name |
(2R,3S)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-8(14)10(11(15)16)13-12(17)18-7-9-5-3-2-4-6-9/h2-6,8,10,14H,7H2,1H3,(H,13,17)(H,15,16)/t8-,10+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJUIRDNBFZGQN-WCBMZHEXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357438 | |
Record name | Z-D-Thr-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30357438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80384-27-6 | |
Record name | Z-D-Thr-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30357438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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